

## An In-depth Technical Guide to the Thermochemical Data of 1-Bromonaphthalene

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This guide provides a comprehensive overview of the key thermochemical properties of **1-bromonaphthalene** (C<sub>10</sub>H<sub>7</sub>Br), tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and a visual representation of a key experimental workflow.

### **Thermochemical Data for 1-Bromonaphthalene**

The following tables summarize the essential thermochemical data for **1-bromonaphthalene**, compiled from various sources.

Table 1: Enthalpy and Gibbs Free Energy Data



Property	Value	Phase	Reference(s)
Standard Enthalpy of Formation (ΔfH°)	Value not available	Gas	
Standard Liquid Phase Enthalpy of Formation (ΔfH°liquid)	Value not available	Liquid	[1][2]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)	-4995.8 ± 1.3 kJ/mol	Liquid	[3]
Standard Gibbs Free Energy of Formation (ΔfG°)	Value not available	Gas	[1][2]
Enthalpy of Vaporization (ΔvapH°)	56 ± 6 kJ/mol	Liquid to Gas	
Enthalpy of Fusion (ΔfusH°)	Value not available	Solid to Liquid	-

Table 2: Heat Capacity and Entropy Data

Property	Value	Phase	Temperature (K)	Reference(s)
Ideal Gas Heat Capacity (Cp,gas)	Data available over a range	Ideal Gas	298 - 1000	
Ideal Gas Entropy (S°)	Data available over a range	Ideal Gas	298 - 1000	

Table 3: Physical Properties



Property	Value	Reference(s)
Molecular Weight	207.07 g/mol	
Boiling Point (at 1013 hPa)	281 °C	_
Melting Point	-1 °C to 6.2 °C (polymorphic)	_
Density (at 20 °C)	1.48 g/cm <sup>3</sup>	_
Vapor Pressure (at 20 °C)	0.013 hPa	<del>-</del>

### **Experimental Protocols**

The determination of the thermochemical data presented above relies on precise experimental techniques. The methodologies for two key types of experiments are detailed below.

The standard enthalpy of combustion of **1-bromonaphthalene** is determined using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in a controlled high-pressure oxygen environment.

#### Methodology:

- Sample Preparation: A precisely weighed pellet of high-purity **1-bromonaphthalene** (typically less than 1 gram) is placed in a sample holder within the steel "bomb" of the calorimeter.
- Ignition Setup: A fusible ignition wire is connected to two electrodes inside the bomb, with the wire in contact with the sample. A small, known amount of water (e.g., 1 ml) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.
- Pressurization: The bomb is sealed and flushed with pure oxygen to remove any atmospheric nitrogen. It is then filled with oxygen to a high pressure, typically around 25 atm.
   The pressurized bomb is checked for leaks.
- Calorimeter Assembly: The sealed bomb is submerged in a precisely measured volume of water in the calorimeter's insulated vessel. A high-precision thermometer and a stirrer are also placed in the water.



- Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded at regular intervals to establish a baseline.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction is rapid and complete. The temperature of the water surrounding the bomb is recorded at regular intervals as it rises, until it reaches a maximum and begins to cool.
- Calculation: The heat capacity of the calorimeter system is first determined by burning a
  standard substance with a known heat of combustion, such as benzoic acid. The heat of
  combustion of 1-bromonaphthalene is then calculated from the observed temperature rise,
  after applying corrections for the heat from the ignition wire and any side reactions (like the
  formation of nitric acid).

The vapor pressure of liquid **1-bromonaphthalene** was measured in the temperature range of 295-359 K using molecular effusion techniques, specifically the torsion-effusion and Knudsen-effusion methods. These methods are suitable for substances with low vapor pressures.

Torsion-Effusion Methodology:

- Apparatus: The sample is placed in a cell suspended by a thin torsion wire. The cell has two small, opposing orifices.
- Principle: As the substance vaporizes and effuses through the orifices, the resulting recoil
  force creates a torque on the suspension wire.
- Measurement: The angular deflection of the cell is measured. The vapor pressure is then calculated from this deflection, the geometry of the cell, and the torsion constant of the wire.

Knudsen-Effusion Methodology:

- Apparatus: A known mass of the sample is placed in a Knudsen cell, which is a small container with a single, small orifice. The cell is placed in a temperature-controlled environment.
- Principle: The substance is heated, and the molecules effuse through the orifice into a vacuum. The rate of mass loss is directly proportional to the vapor pressure of the substance



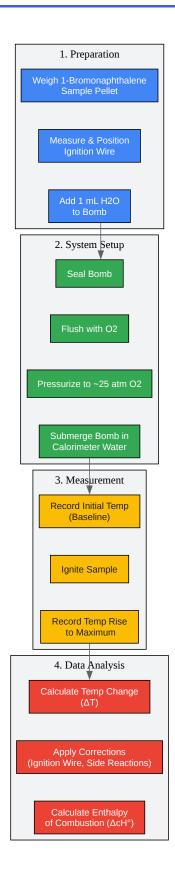
at that temperature.

 Measurement: The cell is weighed before and after the experiment, which is run for a specific duration. The mass loss is used to calculate the vapor pressure, assuming monomeric species in the gas phase.

## **Visualized Experimental Workflow**

The following diagram illustrates the logical workflow for determining the enthalpy of combustion using bomb calorimetry.





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### References

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